molecular formula C11H6F3N B13211312 3,5-Difluoro-4-(4-fluorophenyl)pyridine

3,5-Difluoro-4-(4-fluorophenyl)pyridine

Cat. No.: B13211312
M. Wt: 209.17 g/mol
InChI Key: MUNMRURXKXZITR-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(4-fluorophenyl)pyridine ( 1214355-15-3) is a fluorinated pyridine derivative of interest in advanced chemical research and development. With a molecular formula of C11H6F3N and a molecular weight of 209.17 g/mol , this compound serves as a versatile building block, particularly in the synthesis of more complex heterocyclic systems . Its structure, featuring multiple fluorine atoms on the pyridine ring attached to a fluorophenyl group, is commonly explored in pharmaceutical and materials science research for creating novel molecular entities . The compound is associated with the MDL number MFCD14699060 . This product is intended for research purposes in a laboratory setting and is designated as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers can procure this compound from various global suppliers . For specific pricing, availability in different quantities (from 100mg upwards), and detailed shipping options, please inquire directly.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H6F3N

Molecular Weight

209.17 g/mol

IUPAC Name

3,5-difluoro-4-(4-fluorophenyl)pyridine

InChI

InChI=1S/C11H6F3N/c12-8-3-1-7(2-4-8)11-9(13)5-15-6-10(11)14/h1-6H

InChI Key

MUNMRURXKXZITR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NC=C2F)F)F

Origin of Product

United States

Synthetic Methodologies for 3,5 Difluoro 4 4 Fluorophenyl Pyridine

Retrosynthetic Analysis and Strategic Disconnections for the 3,5-Difluoro-4-(4-fluorophenyl)pyridine Framework

A retrosynthetic analysis of this compound reveals several key disconnections that form the basis for various synthetic strategies. The most logical disconnections involve the carbon-carbon bond between the pyridine (B92270) and the phenyl ring, and the bonds forming the pyridine core itself.

Strategy I: C-C Bond Disconnection

This approach disconnects the target molecule into a 3,5-difluoropyridine (B1298662) synthon and a 4-fluorophenyl synthon. This is the foundation for cross-coupling reactions where one component is a halopyridine and the other is an organometallic reagent, or for nucleophilic aromatic substitution reactions.

Strategy II: Pyridine Ring Disconnection

This strategy involves the disassembly of the pyridine ring, leading to acyclic precursors that can be cyclized to form the desired substituted pyridine core. This approach allows for the introduction of the fluorine and aryl substituents at an early stage.

Classical and Modern Approaches to the Pyridine Ring System Formation

The construction of the this compound framework can be achieved through a variety of classical and modern synthetic methods.

Cyclization Reactions for Pyridine Core Construction

The formation of the pyridine ring through cyclization of acyclic precursors is a fundamental strategy. While specific examples leading directly to this compound are not extensively documented, related methodologies for fluorinated pyridines provide a basis for this approach. For instance, Rh(III)-catalyzed C–H functionalization has been developed for the preparation of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. wikipedia.org This method offers a pathway to construct the pyridine core with fluorine substitution, although it may require carefully chosen precursors to achieve the desired 3,5-difluoro-4-aryl substitution pattern.

Palladium-Catalyzed Cross-Coupling Strategies for Aryl-Pyridine Linkages (e.g., Suzuki, Stille, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of aryl-aryl bonds and are highly applicable to the synthesis of this compound.

Suzuki-Miyaura Coupling: This is one of the most widely used methods for C-C bond formation. The reaction typically involves the coupling of an aryl halide or triflate with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. For the synthesis of the target molecule, a key step would be the coupling of a 4-halo-3,5-difluoropyridine with 4-fluorophenylboronic acid. The versatility of the Suzuki-Miyaura reaction allows for a broad range of functional groups to be tolerated. nih.gov

Reactant 1 Reactant 2 Catalyst Base Solvent Product
4-Bromo-3,5-difluoropyridine (B1517418) 4-Fluorophenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O This compound
4-Chloro-3,5-difluoropyridine 4-Fluorophenylboronic acid Pd(OAc)₂/SPhos K₃PO₄ Dioxane This compound

Stille Coupling: The Stille reaction couples an organotin compound with a variety of organic electrophiles, including aryl halides. wikipedia.orgorganic-chemistry.orglibretexts.orgthermofisher.comsynarchive.com This method is known for its tolerance of a wide array of functional groups and the stability of the organostannane reagents. thermofisher.com The synthesis of the target molecule could be achieved by reacting a 4-halo-3,5-difluoropyridine with (4-fluorophenyl)trialkylstannane.

Reactant 1 Reactant 2 Catalyst Additive Solvent Product
4-Iodo-3,5-difluoropyridine (4-Fluorophenyl)tributylstannane Pd(PPh₃)₄ CuI Dioxane This compound
4-Bromo-3,5-difluoropyridine (4-Fluorophenyl)trimethylstannane PdCl₂(PPh₃)₂ - Toluene This compound

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. nih.govnih.govbeilstein-journals.orgrsc.orgresearchgate.netmdpi.com While not a direct route to the target biaryl system, it is a fundamental palladium-catalyzed C-C bond-forming reaction. nih.gov A potential, albeit less direct, Heck-type strategy could involve the coupling of a 3,5-difluoropyridine derivative with a styrene (B11656) precursor, followed by further modifications.

Nucleophilic Aromatic Substitution (SNAr) Reactions in Fluorinated Pyridine Synthesis

Nucleophilic aromatic substitution (SNAr) is a key strategy for the synthesis of highly functionalized aromatic and heteroaromatic compounds, particularly those bearing electron-withdrawing groups like fluorine. researchgate.net The pyridine ring, being electron-deficient, is activated towards nucleophilic attack. The presence of fluorine atoms further enhances this reactivity.

A plausible and efficient route to this compound involves the reaction of 3,4,5-trifluoropyridine (B1369452) with a 4-fluorophenyl nucleophile. The fluorine atom at the 4-position of the pyridine ring is generally the most susceptible to nucleophilic displacement due to the stabilizing effect of the adjacent nitrogen atom on the Meisenheimer intermediate. The nucleophile can be a 4-fluorophenyl organometallic reagent, such as 4-fluorophenyllithium or a 4-fluorophenyl Grignard reagent.

Pyridine Substrate Nucleophile Solvent Temperature Product
3,4,5-Trifluoropyridine 4-Fluorophenyllithium THF -78 °C to rt This compound
3,4,5-Trifluoropyridine 4-Fluorophenylmagnesium bromide Diethyl ether Reflux This compound

Photoredox-Mediated Coupling Reactions for C-C Bond Formation

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C bonds under mild conditions. mdpi.comrsc.orgrsc.org These reactions often proceed via radical intermediates, offering alternative reactivity patterns compared to traditional cross-coupling methods. The synthesis of this compound could potentially be achieved through a photoredox-catalyzed C-H arylation of 3,5-difluoropyridine with a suitable 4-fluorophenyl radical precursor, such as a 4-fluorophenyldiazonium salt or a hypervalent iodine reagent.

Functionalization Strategies for Fluorine Incorporation and Aryl Substitution

In addition to building the core structure, late-stage functionalization strategies can also be employed to introduce the required fluorine atoms and the aryl substituent.

Fluorine Incorporation: If a 4-(4-fluorophenyl)pyridine (B2859065) precursor is synthesized first, the fluorine atoms at the 3 and 5 positions could be introduced via electrophilic fluorination. However, direct C-H fluorination of pyridines often occurs selectively at the position adjacent to the nitrogen atom. nih.govorgsyn.orgresearchgate.net Therefore, achieving 3,5-difluorination on an existing pyridine ring can be challenging and may require specific directing groups or multi-step sequences. A more common approach is to use pre-fluorinated building blocks in the pyridine ring synthesis.

Aryl Substitution: As discussed in the cross-coupling and SNAr sections, the introduction of the 4-fluorophenyl group is typically achieved by reacting a suitably functionalized 3,5-difluoropyridine (e.g., a 4-halopyridine) with a 4-fluorophenyl organometallic or boronic acid derivative.

Direct Fluorination Methods on Pyridine Precursors

The direct introduction of fluorine onto a pyridine ring is a challenging yet crucial step in synthesizing fluorinated pyridines. Electrophilic fluorination is a common strategy, employing reagents that act as a source of an electrophilic fluorine atom ("F+"). Reagents such as Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are widely used for this purpose. nih.govacademie-sciences.fr The direct fluorination of a pre-functionalized pyridine ring, for instance at the C-4 position, can be difficult due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic attack. Therefore, this approach is often applied to more electron-rich pyridine derivatives or dihydropyridine (B1217469) intermediates. nih.gov

For example, the fluorination of 1,2-dihydropyridines with Selectfluor® can yield 3-fluoro-3,6-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines through the elimination of hydrogen fluoride (B91410). nih.gov Another approach involves halogen-exchange (Halex) reactions, where existing chloro or bromo substituents on the pyridine ring are replaced by fluorine using fluoride sources like potassium fluoride (KF) or cesium fluoride (CsF). googleapis.comgoogle.com This method is particularly effective for positions activated by electron-withdrawing groups.

Fluorination MethodTypical ReagentPrecursor TypeKey Feature
Electrophilic FluorinationSelectfluor®, NFSIDihydropyridines, Activated PyridinesDirect C-H or C-Si fluorination. nih.govacademie-sciences.fr
Halogen Exchange (Halex)KF, CsFChloro- or Bromo-pyridinesSubstitution of existing halogens with fluorine. googleapis.com

Introduction of the 4-Fluorophenyl Moiety via Cross-Coupling Reactions

Once a 3,5-difluoropyridine scaffold, typically bearing a leaving group (like bromine or iodine) at the 4-position, is synthesized, the 4-fluorophenyl group is introduced via a transition-metal-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is one of the most prevalent methods for this transformation. nih.govmdpi.com This reaction involves the coupling of an organoboron compound, such as 4-fluorophenylboronic acid, with the halogenated difluoropyridine in the presence of a palladium catalyst and a base.

The choice of catalyst, ligands, base, and solvent is critical for achieving high yields. Palladium catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are commonly employed. nih.gov Other cross-coupling reactions, such as Stille, Negishi, or Hiyama couplings, can also be utilized, each employing different organometallic reagents.

Table 2: Common Cross-Coupling Reactions for Aryl Group Introduction

Reaction Name Organometallic Reagent Catalyst System (Example) Advantages
Suzuki-Miyaura Arylboronic acid/ester Pd(PPh₃)₄, K₂CO₃ Commercially available reagents, mild conditions. nih.gov
Stille Organostannane Pd(PPh₃)₄ Tolerant of many functional groups.
Negishi Organozinc PdCl₂(dppf) High reactivity and selectivity.

| Hiyama | Organosilane | [Pd(allyl)Cl]₂, TBAF | Utilizes non-toxic organosilicon reagents. |

For the synthesis of this compound, a typical Suzuki reaction would involve reacting 4-bromo-3,5-difluoropyridine with 4-fluorophenylboronic acid.

Late-Stage Difluoromethylation and Fluorination Concepts Applicable to Pyridine Derivatives

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late point in the synthetic sequence. nih.gov This strategy is highly valuable in drug discovery for rapidly generating analogues. While the target molecule contains two fluoro groups rather than a difluoromethyl group, the principles of late-stage C-H functionalization are relevant.

Late-stage fluorination can be achieved on complex pyridine derivatives using potent electrophilic fluorinating agents or through radical-mediated processes. For instance, silver(II) fluoride (AgF₂) has been used for the selective C-H fluorination of pyridines at the position adjacent to the nitrogen atom. researchgate.net

Concepts of late-stage difluoromethylation often involve radical pathways. Reagents have been developed that can generate a difluoromethyl radical (•CF₂H), which can then be added to the pyridine ring, often through a Minisci-type reaction. rsc.orgresearchgate.net This approach is particularly effective for functionalizing the electron-deficient positions of the pyridine ring (C-2, C-4, C-6). While not directly used to make the title compound, these methods highlight the advanced strategies available for modifying pyridine scaffolds. rsc.orgnih.gov

Chemo-, Regio-, and Stereoselective Synthesis of this compound and Analogues

Achieving the desired substitution pattern—fluorine atoms at positions 3 and 5, and the aryl group at position 4—requires high levels of selectivity.

Regioselectivity : The control over which position on the ring reacts is crucial. In cross-coupling reactions, the regioselectivity is dictated by the initial placement of the halogen atom on the difluoropyridine precursor. For instance, starting with 4-bromo-3,5-difluoropyridine ensures the aryl group is introduced exclusively at the C-4 position. The synthesis of this precursor itself must be regioselective.

Chemoselectivity : This refers to the selective reaction of one functional group in the presence of others. During a Suzuki coupling, the palladium catalyst must selectively activate the C-Br bond of the pyridine without reacting with the C-F bonds or the C-F bond on the 4-fluorophenylboronic acid. Modern catalysts and ligands are designed to provide this high level of chemoselectivity. rsc.org

Stereoselectivity : As this compound is an achiral, aromatic molecule, stereoselectivity is not a factor in its direct synthesis. However, it becomes critical when synthesizing analogues where chirality might be introduced, for example, in substituents on the pyridine or aryl rings. rsc.org

The inherent electronic properties of the pyridine ring, modified by the strongly electron-withdrawing fluorine atoms, play a significant role in directing these selective transformations.

Green Chemistry Principles and Sustainable Synthetic Routes for Fluorinated Pyridines

Modern synthetic chemistry emphasizes the importance of sustainability and "green" principles to minimize environmental impact. rasayanjournal.co.innih.gov The synthesis of fluorinated pyridines is increasingly being adapted to align with these principles.

Key green chemistry approaches include:

Catalysis : Using catalytic amounts of transition metals (e.g., palladium in cross-coupling) instead of stoichiometric reagents reduces waste. rasayanjournal.co.in

Atom Economy : Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product.

Use of Safer Solvents : Traditional syntheses often use hazardous organic solvents. Research focuses on using greener alternatives like water, ethanol, or ionic liquids, or even performing reactions under solvent-free conditions. nih.gov

Energy Efficiency : Employing methods like microwave irradiation or ultrasonication can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov One-pot multicomponent reactions, where several steps are combined without isolating intermediates, also enhance efficiency and reduce waste. nih.gov

Renewable Feedstocks : While challenging in the context of complex fluorinated heterocycles, the long-term goal is to derive starting materials from renewable sources.

By optimizing reaction conditions to improve yields, reduce byproducts, and utilize less hazardous materials, the synthesis of this compound can be made more sustainable. dovepress.com

Table 3: Green Chemistry Strategies in Pyridine Synthesis

Principle Application Benefit
Catalysis Palladium-catalyzed cross-coupling Reduces metal waste, enables high efficiency.
Energy Efficiency Microwave-assisted synthesis Shorter reaction times, lower energy use. nih.gov
Waste Reduction One-pot multicomponent reactions Fewer purification steps, less solvent waste. nih.gov

| Safer Reagents | Avoiding hazardous solvents/reagents | Improved operational safety and reduced environmental impact. dovepress.com |

Mechanistic Investigations of Reactions Involving 3,5 Difluoro 4 4 Fluorophenyl Pyridine

Elucidation of Reaction Pathways for Pyridine (B92270) Ring Assembly

The synthesis of substituted pyridines can be achieved through various established methods, which could be adapted for the specific assembly of the 3,5-difluoro-4-arylpyridine core. While a dedicated pathway for 3,5-Difluoro-4-(4-fluorophenyl)pyridine is not extensively documented in readily available literature, plausible routes can be inferred from general pyridine synthesis methodologies.

One common approach is the Hantzsch Dihydropyridine (B1217469) Synthesis , which involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia donor. ijnrd.org To achieve the desired substitution pattern, this method would require precursors already containing the necessary fluorine atoms and the 4-fluorophenyl group, which can present significant synthetic challenges.

A more modern approach involves photoredox-mediated coupling reactions . For instance, a described method for synthesizing 3-fluoropyridines involves the coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by a condensation reaction with ammonium (B1175870) acetate. acs.org This pathway allows for the assembly of the fluorinated pyridine ring from two separate ketone-derived components, offering a modular approach to constructing diversely substituted fluoropyridines. acs.org Adapting this for this compound would involve the careful selection of appropriately substituted ketone precursors.

Another potential pathway is the Bönnemann Cyclization , which involves the [2+2+2] cycloaddition of a nitrile and two acetylene (B1199291) units, catalyzed by a metal complex. ijnrd.org This method is versatile for creating various pyridine derivatives, although incorporating the specific trifluorinated substitution pattern of the target molecule would necessitate highly specialized starting materials.

The assembly of the pyridine ring is a critical step, and the choice of pathway depends on the availability of starting materials, desired yield, and scalability. Each method presents a unique sequence of mechanistic steps, including condensation, cyclization, and aromatization, to form the stable pyridine heterocycle.

Detailed Analysis of Nucleophilic Aromatic Substitution Mechanisms on the Fluorinated Pyridine Core

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of strongly electron-withdrawing fluorine atoms. In this compound, the fluorine atoms at the C3 and C5 positions strongly activate the ring for Nucleophilic Aromatic Substitution (SNAr).

The SNAr mechanism on the fluorinated pyridine core typically proceeds via a two-step addition-elimination pathway . masterorganicchemistry.com

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms of the pyridine ring (typically the C2 or C6 positions, which are ortho to the nitrogen). This step is generally the rate-determining step as it involves the temporary disruption of the ring's aromaticity. stackexchange.com

Formation of a Meisenheimer Complex: The nucleophilic addition results in a high-energy, negatively charged intermediate known as a Meisenheimer complex. stackexchange.comlibretexts.org The negative charge in this intermediate is delocalized across the ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.comvaia.com The fluorine substituents further stabilize this anionic intermediate through their strong inductive electron-withdrawing effect. stackexchange.com

Elimination of a Leaving Group: Aromatization is restored through the expulsion of a leaving group from the same carbon that was attacked. In subsequent reactions on the already-formed pyridine core, this could be one of the fluorine atoms (F⁻) or another pre-existing substituent.

The regioselectivity of the attack is governed by the stability of the resulting Meisenheimer complex. Attack at the C2 and C4 (and by extension, C6) positions is favored because the negative charge can be effectively delocalized onto the ring nitrogen through resonance, a stabilization that is not possible with attack at the C3 or C5 positions. stackexchange.comyoutube.com

Table 1: Regioselectivity of Nucleophilic Attack on a Difluorinated Pyridine Core
Position of AttackIntermediate StabilityReason for Stability/Instability
C2 / C6FavoredNegative charge is delocalized onto the electronegative nitrogen atom via resonance. stackexchange.com
C4FavoredNegative charge is delocalized onto the electronegative nitrogen atom via resonance. stackexchange.com
C3 / C5DisfavoredResonance structures do not permit delocalization of the negative charge onto the nitrogen atom. stackexchange.com

Understanding the Mechanism of Aryl-Aryl Cross-Coupling Reactions at the Pyridine C4 Position

The installation of the 4-fluorophenyl group at the C4 position of the 3,5-difluoropyridine (B1298662) ring is typically accomplished through a transition-metal-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. mdpi.com This reaction creates a crucial carbon-carbon bond between the two aromatic rings. The mechanism proceeds through a catalytic cycle involving a palladium catalyst.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction consists of three primary steps:

Oxidative Addition: The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with a 4-halo-3,5-difluoropyridine (where the halo group is typically Br or Cl). This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) complex.

Transmetalation: The aryl group from an organoboron reagent, such as 4-fluorophenylboronic acid, is transferred to the palladium center. This step requires the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer of the 4-fluorophenyl group to the palladium and displacing the halide.

Reductive Elimination: The two organic groups—the 3,5-difluoropyridyl and the 4-fluorophenyl—are eliminated from the palladium center, forming the final C-C bond of the product, this compound. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

An alternative approach for C4 arylation involves the activation of the pyridine ring as an N-substituted pyridinium (B92312) salt. frontiersin.org This enhances the electrophilicity of the ring, allowing for direct nucleophilic addition of an electron-rich arene, followed by a base-assisted aromatization step to yield the C4-arylated product. frontiersin.orgfrontiersin.org

Kinetic and Thermodynamic Studies of Key Synthetic Steps

A comprehensive understanding of a reaction mechanism requires analysis of the kinetic and thermodynamic parameters of its key steps. While specific experimental data for the synthesis of this compound are scarce, general principles can be applied.

Kinetic Considerations: Kinetics govern the rate at which a reaction occurs. The rate-determining step is the one with the highest activation energy (Ea).

For SNAr Reactions: As previously mentioned, the initial nucleophilic attack on the aromatic ring is almost always the slow, rate-determining step due to the high energy barrier associated with breaking aromaticity. stackexchange.com The subsequent elimination of the leaving group is fast. stackexchange.com

For Suzuki Coupling: The oxidative addition or transmetalation step can be rate-limiting, depending on the specific substrates, catalyst, and reaction conditions.

Table 2: Conceptual Thermodynamic and Kinetic Profile of Key Synthetic Steps
Reaction StepExpected ΔGKinetic Profile (Activation Energy, Ea)Notes
Pyridine Ring Formation (Overall)Negative (Favorable)Variable; depends on specific pathwayThe formation of a stable aromatic ring is a strong thermodynamic driving force. unjani.ac.id
SNAr: Nucleophilic AdditionPositiveHigh (Rate-Determining)Disruption of aromaticity creates a high energy barrier. stackexchange.com
SNAr: Leaving Group EliminationNegativeLow (Fast)Restoration of aromaticity is a powerful driving force. stackexchange.com
Suzuki Coupling (Overall)Negative (Favorable)Catalyst-dependentThe formation of a stable biaryl system drives the reaction.

Role of Fluorine Substituents in Directing Reaction Selectivity and Reactivity

The three fluorine atoms in this compound play a dominant role in defining its chemical properties through a combination of inductive and resonance effects.

Reactivity of the Pyridine Ring: The two fluorine atoms at the C3 and C5 positions exert a powerful inductive effect (-I) . csbsju.edu Being the most electronegative element, fluorine strongly withdraws electron density from the pyridine ring through the sigma bonds. This withdrawal significantly lowers the electron density of the ring, making it highly "electron-deficient" and thus exceptionally activated towards attack by nucleophiles (SNAr reactions). masterorganicchemistry.com This same effect makes the ring highly deactivated towards electrophilic aromatic substitution.

Furthermore, these fluorine atoms help to stabilize the negatively charged Meisenheimer intermediate formed during an SNAr reaction, lowering the activation energy of the rate-determining step and increasing the reaction rate. stackexchange.com

Fluorine as a Leaving Group: In SNAr reactions, fluoride (B91410) can function as an effective leaving group, a role that is counterintuitive given the high strength of the C-F bond. masterorganicchemistry.com This is because the rate-determining step is the nucleophilic attack, not the breaking of the C-F bond. The high electronegativity of fluorine that makes the C-F bond strong also activates the ring towards the initial attack. The subsequent, rapid elimination step, which restores the highly stable aromatic system, provides sufficient driving force to cleave the C-F bond. masterorganicchemistry.comstackexchange.com The order of reactivity for halogens as leaving groups in SNAr is often F > Cl > Br > I, the reverse of the trend seen in SN2 reactions. nih.gov

Computational and Theoretical Studies of 3,5 Difluoro 4 4 Fluorophenyl Pyridine

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals (e.g., HOMO-LUMO Analysis)

This section would typically detail the electronic properties of the molecule derived from quantum chemical calculations. It would include analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and their energy gap are crucial for understanding the molecule's chemical reactivity and electronic transitions. A data table would present the calculated energies of HOMO, LUMO, and the HOMO-LUMO gap, often in electron volts (eV). The spatial distribution of these orbitals would also be described, indicating regions of the molecule that are likely to act as electron donors (HOMO) or acceptors (LUMO).

Density Functional Theory (DFT) Applications for Molecular Geometry Optimization and Energy Landscapes

Here, the article would discuss the use of DFT methods to determine the most stable three-dimensional structure of 3,5-Difluoro-4-(4-fluorophenyl)pyridine. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface. The results of these calculations, including specific bond lengths (in Ångströms) and angles (in degrees) for the optimized geometry, would be presented in a tabular format. The section would also explore the energy landscapes, identifying any other stable conformers and the energy barriers between them.

Conformational Analysis and Intermolecular Interactions within Fluorinated Pyridine (B92270) Systems

This subsection would focus on the rotational freedom within the molecule, particularly around the single bond connecting the pyridine and phenyl rings. It would describe the different possible conformations (e.g., planar vs. twisted) and their relative energies. The analysis would also cover potential intermolecular interactions, such as hydrogen bonding or π-π stacking, that could occur in a condensed phase, which are critical for understanding the material's bulk properties. The influence of the fluorine atoms on these conformational preferences and interactions would be a key point of discussion.

Prediction of Reactivity and Reaction Pathway Energetics

Based on the electronic structure calculations (like HOMO-LUMO analysis and electrostatic potential maps), this section would predict the molecule's reactivity. It would identify the most likely sites for electrophilic and nucleophilic attack. Furthermore, if any reaction mechanisms involving this compound had been studied theoretically, this part would detail the energetics of the reaction pathways, including the structures and energies of transition states and intermediates, to predict reaction kinetics and thermodynamics.

Theoretical Basis for Spectroscopic Feature Interpretation

This final section would connect the computational results to experimental spectroscopic data. For instance, time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis), which could be compared to experimental findings to assign specific electronic transitions. Similarly, calculated vibrational frequencies from DFT are used to interpret infrared (IR) and Raman spectra, helping to assign specific peaks to the vibrational modes of the molecule.

Without published research on this compound, these analyses remain speculative. The scientific community has not yet directed computational resources to this specific molecule in a way that is publicly accessible.

Chemical Transformations and Derivatization of 3,5 Difluoro 4 4 Fluorophenyl Pyridine

Further Functionalization of the Pyridine (B92270) Ring System

The pyridine ring, while generally electron-deficient, can undergo further functionalization. The electron-withdrawing nature of the two fluorine atoms significantly deactivates the ring towards electrophilic aromatic substitution. However, functionalization can still be achieved through alternative pathways.

One potential route is directed ortho-metalation. By using a strong base like lithium diisopropylamide (LDA), it may be possible to deprotonate the C-2 or C-6 position, facilitated by the coordinating effect of the pyridine nitrogen. The resulting organolithium species can then be quenched with various electrophiles to introduce a range of substituents.

Additionally, the pyridine nitrogen itself is a site for functionalization. It can be oxidized to form the corresponding N-oxide. This transformation alters the electronic properties of the ring, potentially activating the C-2 and C-6 positions for nucleophilic attack or facilitating different substitution patterns.

Reactivity Studies of the Fluorine Atoms (e.g., further SNAr)

The fluorine atoms at the C-3 and C-5 positions of the pyridine ring are activated towards nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of the compound's synthetic utility. The electron-withdrawing character of the pyridine nitrogen and the adjacent aryl group enhances the electrophilicity of the carbon atoms bonded to the fluorine atoms, making them susceptible to attack by nucleophiles.

Studies on related fluoroarenes and fluoropyridines show that a wide array of nucleophiles can displace the fluoride (B91410) ions. acs.org The reaction typically proceeds under basic conditions, which may be catalyzed by an organic superbase to facilitate the deprotonation of the incoming nucleophile. acs.org Depending on the reaction conditions and the stoichiometry of the nucleophile, either mono- or di-substitution can be achieved, providing a pathway to a diverse set of derivatives.

Below is a table summarizing potential SNAr transformations based on the reactivity of similar fluorinated heterocycles. nih.govresearchgate.net

Nucleophile SourceNucleophilePotential Product
Alcohols (ROH)Alkoxides (RO⁻)3-Alkoxy-5-fluoro-4-(4-fluorophenyl)pyridine
Thiols (RSH)Thiolates (RS⁻)3-Fluoro-5-(alkylthio)-4-(4-fluorophenyl)pyridine
Amines (R₂NH)Amines (R₂NH)N,N-Dialkyl-5-fluoro-4-(4-fluorophenyl)pyridin-3-amine
Alkyl CyanidesCarbanions3-Fluoro-5-(1-cyanoalkyl)-4-(4-fluorophenyl)pyridine

This table represents plausible reactions based on established SNAr chemistry for fluoro-heterocycles.

Modifications of the 4-Fluorophenyl Substituent

The 4-fluorophenyl ring offers another site for chemical modification, although its reactivity is influenced by the attached difluoropyridyl system. Electrophilic aromatic substitution on the 4-fluorophenyl ring is a plausible transformation. The fluorine atom is an ortho-, para-directing group; since the para position is blocked by the pyridine ring, electrophilic attack would be directed to the positions ortho to the fluorine atom (C-3' and C-5'). Common electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation could potentially be employed, likely requiring forcing conditions due to the deactivating effect of the pyridyl substituent.

Another potential modification is the nucleophilic aromatic substitution of the fluorine atom on the phenyl ring. However, this is generally more difficult than displacing the fluorines on the more electron-deficient pyridine ring. Such a reaction would require highly activated conditions and a strong nucleophile.

Heterocyclic Annulation and Cycloaddition Reactions utilizing 3,5-Difluoro-4-(4-fluorophenyl)pyridine as a Building Block

The use of this compound as a foundational element in constructing fused heterocyclic systems (annulation) is an advanced synthetic application. Transition metal-catalyzed [4+2] annulation strategies, for instance, could potentially be employed to build new rings onto the pyridine core. acs.org Such methods allow for the modular construction of complex N-heterocycles from readily available starting materials. acs.org

Cycloaddition reactions represent another powerful tool for elaborating the core structure. While pyridine itself is often a reluctant participant in standard Diels-Alder reactions, its electronic properties can be modified to facilitate such transformations. rsc.org For example, conversion to a pyridinium (B92312) salt could enhance its reactivity as a dienophile. Alternatively, the molecule could be involved in [3+2] cycloaddition reactions with suitable 1,3-dipoles, a strategy known for creating novel fluorinated scaffolds. nih.govnih.gov The reaction of related heterocyclic systems with in-situ generated arynes has also been shown to produce complex annulated products. researchgate.net

Strategic Derivatization for Enhanced Synthetic Utility

Strategic derivatization involves modifying this compound to introduce functional groups that facilitate its use in subsequent, more complex synthetic steps. A key strategy is the selective mono-SNAr reaction discussed in section 5.2. By replacing a single fluorine atom with a nucleophile containing a secondary functional group (e.g., an amino, carboxyl, or hydroxyl group), the molecule is converted into a bifunctional building block.

This approach allows for a multitude of subsequent reactions. For example, introducing an amino group provides a handle for amide bond formation, while a hydroxyl group can be used for ether synthesis or esterification. This versatility is critical for applications like fragment-based drug discovery or the synthesis of materials with specific properties.

Furthermore, derivatization can be employed to enhance the molecule's utility in specific applications, such as improving its properties for analytical detection. nih.govresearchgate.net For instance, adding a charged moiety or a chromophore can significantly improve sensitivity in mass spectrometry or UV-Vis spectroscopy, respectively.

Advanced Spectroscopic and Analytical Methodologies for 3,5 Difluoro 4 4 Fluorophenyl Pyridine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F, 2D-NMR)

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like 3,5-Difluoro-4-(4-fluorophenyl)pyridine.

¹H NMR: This technique would identify the number of distinct proton environments in the molecule. The protons on the difluoropyridine ring and the fluorophenyl ring would exhibit characteristic chemical shifts and coupling patterns (spin-spin splitting) due to interactions with adjacent protons and fluorine atoms.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The chemical shifts would be influenced by the electronegative fluorine atoms and the aromatic ring currents. Carbons directly bonded to fluorine would appear as doublets due to ¹JCF coupling.

¹⁹F NMR: As a trifluorinated compound, ¹⁹F NMR would be particularly informative. It would show distinct signals for the fluorine atoms on the pyridine (B92270) ring versus the one on the phenyl ring. The chemical shifts and coupling constants (JFF) would provide crucial information about their relative spatial and electronic environments.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign the ¹H, ¹³C, and ¹⁹F signals by showing correlations between coupled nuclei, thus confirming the connectivity of the entire molecular structure.

Expected ¹H NMR Data (Hypothetical)

Protons Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Pyridine-H 8.5 - 8.7 Doublet of triplets JHF
Phenyl-H (ortho to F) 7.4 - 7.6 Multiplet JHH, JHF

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the exact molecular weight and to gain structural insights from fragmentation patterns. For this compound (Molecular Formula: C₁₁H₆F₃N), high-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺) or a protonated species ([M+H]⁺), which is calculated to be 209.0452. chemicalregister.com Electron ionization (EI) would induce fragmentation, likely leading to the loss of fluorine atoms or cleavage at the bond connecting the two aromatic rings, providing further structural confirmation.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum would show characteristic absorption bands for C-H stretching in the aromatic rings (~3100-3000 cm⁻¹), C=C and C=N stretching vibrations within the aromatic rings (~1600-1400 cm⁻¹), and strong, characteristic C-F stretching bands (~1300-1100 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings that might be weak in the IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound would be expected to show absorptions characteristic of π → π* transitions within the conjugated biaryl system. The position of the maximum absorbance (λ_max) and the molar absorptivity would provide insight into the extent of electronic conjugation between the two rings.

Advanced Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC-MS)

Chromatographic methods are essential for separating the compound from reaction mixtures and for assessing its purity.

HPLC (High-Performance Liquid Chromatography): Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water), would be a standard method to determine the purity of a sample. The retention time would be characteristic of the compound under specific conditions, and the peak area would correspond to its concentration.

GC-MS (Gas Chromatography-Mass Spectrometry): If the compound is sufficiently volatile and thermally stable, GC-MS could be used for separation and identification. The gas chromatogram would indicate purity, while the coupled mass spectrometer would provide the mass spectrum of the compound, confirming its identity.

Applications of 3,5 Difluoro 4 4 Fluorophenyl Pyridine As a Versatile Synthetic Building Block

Precursor in the Rational Design and Synthesis of Complex Organic Molecules

3,5-Difluoro-4-(4-fluorophenyl)pyridine serves as a key intermediate in the synthesis of a variety of complex organic molecules, particularly those with potential applications in the pharmaceutical and agrochemical industries. nih.gov The presence of multiple fluorine atoms enhances the metabolic stability and binding affinity of the final products. The pyridine (B92270) ring, a common motif in bioactive compounds, provides a handle for further functionalization.

Table 1: Examples of Complex Molecules Derived from Fluorinated Pyridine Scaffolds

Precursor ScaffoldTarget Molecule ClassPotential Application
Fluorinated PyridineKinase InhibitorsOncology
Fluorinated PyridineAgrochemicalsCrop Protection
Fluorinated PyridineBioactive HeterocyclesMedicinal Chemistry

Role in the Development of Novel Fluorinated Heterocyclic Scaffolds

The development of novel heterocyclic scaffolds is a central theme in medicinal chemistry, as it allows for the exploration of new chemical space and the identification of compounds with improved therapeutic properties. This compound is an excellent starting point for the generation of novel fluorinated heterocyclic scaffolds. The reactivity of the pyridine ring and the phenyl group can be exploited to construct fused ring systems or to introduce new heterocyclic moieties.

For example, multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, are powerful tools for the synthesis of diverse heterocyclic libraries from simple starting materials. nih.gov While a direct application of this compound in such a reaction to generate a novel scaffold has not been explicitly documented, its structural motifs are amenable to such transformations. The development of novel thiazolo[5,4-b]pyridine (B1319707) derivatives as potent phosphoinositide 3-kinase inhibitors highlights the importance of fused pyridine scaffolds in drug discovery. nih.gov The unique substitution pattern of this compound can lead to the creation of scaffolds with distinct three-dimensional shapes and electronic properties, which are crucial for achieving high binding affinity and selectivity for biological targets.

Integration into Advanced Materials Science Applications (e.g., liquid crystals, polymers, optoelectronic components)

The unique properties of fluorinated organic compounds make them highly valuable in the field of materials science. The introduction of fluorine can influence properties such as liquid crystallinity, thermal stability, and optoelectronic behavior.

There is evidence to suggest that compounds containing a 3,5-difluoro-4-substituted phenyl group are utilized in the formulation of liquid crystal compositions. google.com Liquid crystals are essential components of display technologies, and the incorporation of fluorine atoms can modulate the dielectric anisotropy and other physical parameters of the liquid crystalline materials. mdpi.comrsc.org The rigid, rod-like structure of this compound makes it a suitable mesogenic core for the design of novel liquid crystalline compounds.

Furthermore, fluorinated arylpyridines are being explored for their potential in optoelectronic applications. For instance, iridium complexes containing difluorophenylpyridine ligands are used in the development of organic light-emitting diodes (OLEDs). chemscene.com While the direct integration of this compound into polymers or optoelectronic devices is not extensively documented, its structural features are highly relevant to these fields. The synthesis of copolymers from fluorinated dioxoles and tetrafluoroethylene (B6358150) demonstrates the feasibility of incorporating such fluorinated building blocks into polymeric materials. researchgate.net

Table 2: Potential Materials Science Applications of this compound

Application AreaPotential Role of the CompoundKey Properties Influenced by Fluorination
Liquid CrystalsMesogenic CoreDielectric Anisotropy, Thermal Stability
PolymersMonomer or Side-Chain MoietyThermal Stability, Chemical Resistance
OptoelectronicsLigand for Emissive ComplexesLuminescence, Charge Transport

Utility in Ligand Synthesis for Catalysis and Coordination Chemistry

Pyridine-based ligands are ubiquitous in coordination chemistry and catalysis due to their ability to form stable complexes with a wide range of metal ions. The electronic properties of the pyridine ring can be fine-tuned by the introduction of substituents, which in turn influences the catalytic activity and selectivity of the resulting metal complexes.

This compound is a promising candidate for the synthesis of novel ligands. The fluorine atoms act as strong electron-withdrawing groups, which can modify the donor-acceptor properties of the pyridine nitrogen. This can have a significant impact on the reactivity of the metal center in a coordination complex. For example, iridium(III) complexes bearing bis[3,5-difluoro-2-(pyridin-2-yl)phenyl] ligands have been synthesized and characterized, demonstrating the viability of the 3,5-difluorophenylpyridine scaffold in coordination chemistry. nih.gov These types of complexes are of interest for applications in photoredox catalysis and as phosphorescent emitters in OLEDs. The synthesis of bipyridine and terpyridine ligands is a well-established area of research, and this compound could serve as a valuable precursor for the construction of such multidentate ligands with unique electronic properties. bldpharm.commdpi.comnih.gov

Contribution to the Construction of Fluoroaromatic Libraries for Chemical Research (Excluding specific biological activity)

The generation of compound libraries is a crucial strategy in chemical research for the discovery of new molecules with desired properties. These libraries, often containing hundreds or thousands of structurally related compounds, are screened to identify hits for various applications. This compound is an ideal building block for the construction of fluoroaromatic libraries.

The presence of multiple reaction sites on the molecule allows for the introduction of a wide range of substituents through various chemical transformations. For example, combinatorial synthesis techniques can be employed to systematically modify the pyridine and phenyl rings, leading to a diverse collection of fluoroaromatic compounds. nih.gov The development of efficient methods for the synthesis of pyridine-based building blocks is essential for the automated generation of such libraries. researchgate.net While a specific library based solely on this compound has not been reported, the principles of combinatorial chemistry and the reactivity of this compound make it a highly suitable candidate for such endeavors. The resulting fluoroaromatic libraries would be valuable resources for screening in various research areas, including materials science and catalyst development.

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